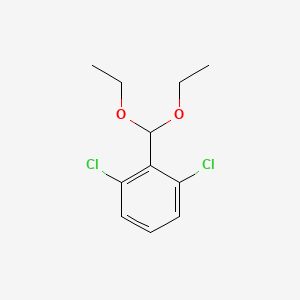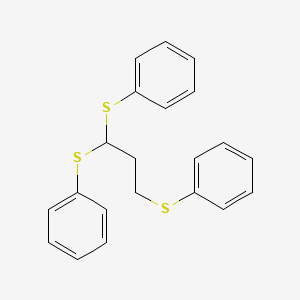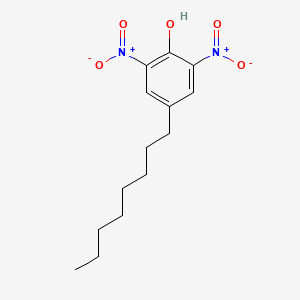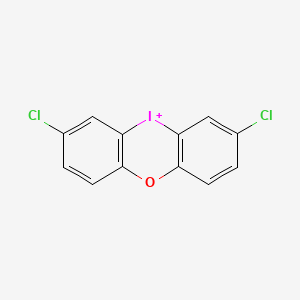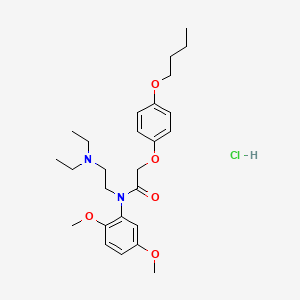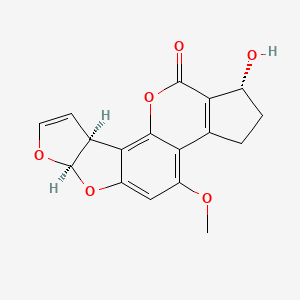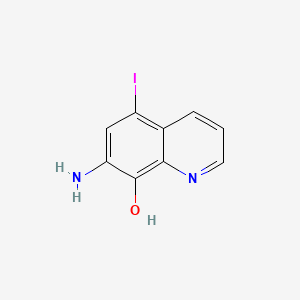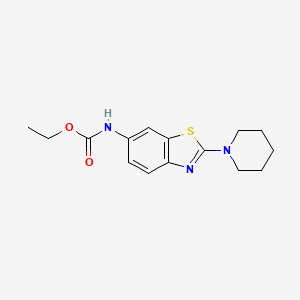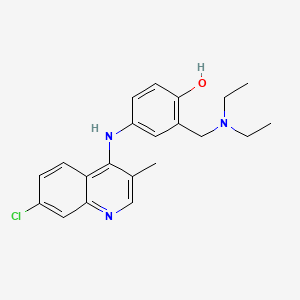
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 7-chloro-3-methylquinoline and 2-((diethylamino)methyl)phenol. The key steps may involve:
Nucleophilic Substitution: The chloro group on the quinoline ring can be substituted with an amino group.
Amidation: Formation of an amide bond between the quinoline derivative and the phenol derivative.
Hydrochloride Formation: The final product is often converted to its dihydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol moiety.
Reduction: Reduction reactions can occur at the quinoline ring or the amino groups.
Substitution: Various substitution reactions can be performed on the quinoline ring or the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
The unique structural features of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride, such as the specific substitution pattern on the quinoline and phenol rings, may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
5429-78-7 |
|---|---|
Fórmula molecular |
C21H24ClN3O |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
4-[(7-chloro-3-methylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C21H24ClN3O/c1-4-25(5-2)13-15-10-17(7-9-20(15)26)24-21-14(3)12-23-19-11-16(22)6-8-18(19)21/h6-12,26H,4-5,13H2,1-3H3,(H,23,24) |
Clave InChI |
MZPCIZJSUQXXIH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


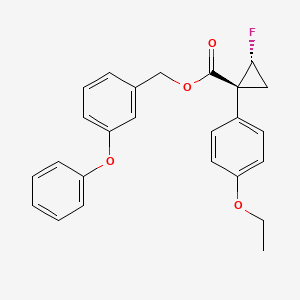
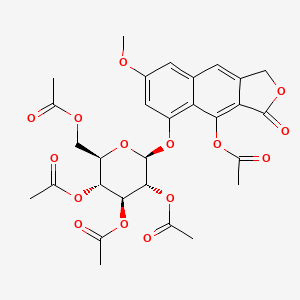
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
